N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide” is a compound that contains several functional groups: a 2-chlorophenyl group, a 1,3,4-oxadiazole ring, and a 3-nitrobenzamide group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction involving a 2-chlorophenyl group and a suitable precursor to the 3-nitrobenzamide group .
Molecular Structure Analysis
The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is planar and aromatic, which means it is stable and can participate in pi-pi stacking interactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the oxadiazole ring could be opened under acidic or basic conditions .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including oxadiazoles. For instance:
Antiviral Activity
Future Directions
The future research directions for this compound could include further studies to determine its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer activities. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O4/c16-12-7-2-1-6-11(12)14-18-19-15(24-14)17-13(21)9-4-3-5-10(8-9)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBXQWCSIBPXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
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